molecular formula C7H14N3O11P3 B12807922 N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine CAS No. 130029-17-3

N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine

Cat. No.: B12807922
CAS No.: 130029-17-3
M. Wt: 409.12 g/mol
InChI Key: JFPUKSSBXHKJCE-UHFFFAOYSA-N
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Description

N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine typically involves the phosphorylation of cytosine derivatives. The process begins with the protection of the amino group of cytosine, followed by the introduction of the diphosphorylphosphonylmethoxyethyl group through a series of phosphorylation reactions. Common reagents used in these reactions include phosphoryl chloride and triethylamine, under conditions that ensure the selective phosphorylation of the desired sites.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as hydroxide ions replace the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Hydroxide ions, in a basic medium.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further analyzed for their biological activity and stability.

Scientific Research Applications

N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.

    Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparison with Similar Compounds

Similar Compounds

    Cytosine: The parent compound, which is a natural nucleobase found in DNA and RNA.

    5-Fluorocytosine: A fluorinated analog used as an antifungal agent.

    Cytarabine: A nucleoside analog used in chemotherapy for the treatment of leukemia.

Uniqueness

N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is unique due to its diphosphorylphosphonylmethoxyethyl group, which enhances its stability and allows for specific interactions with biological targets. This structural modification distinguishes it from other cytosine analogs and contributes to its potential therapeutic applications.

Properties

CAS No.

130029-17-3

Molecular Formula

C7H14N3O11P3

Molecular Weight

409.12 g/mol

IUPAC Name

2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C7H14N3O11P3/c8-6-1-2-10(7(11)9-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H2,8,9,11)(H2,14,15,16)

InChI Key

JFPUKSSBXHKJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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